molecular formula C5H8O3 B14749218 Prop-2-en-1-yl hydroxyacetate CAS No. 4704-23-8

Prop-2-en-1-yl hydroxyacetate

Cat. No.: B14749218
CAS No.: 4704-23-8
M. Wt: 116.11 g/mol
InChI Key: UVIZKKLXYCUTJB-UHFFFAOYSA-N
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Description

Allyl glycolate, also known as allyl 2-hydroxypropanoate, is an organic compound with the molecular formula C6H10O3. It is a colorless liquid with a fruity odor, commonly used in the fragrance and flavor industry. The compound is known for its pleasant pineapple-like aroma and is often used to enhance the scent of various consumer products, including perfumes, cosmetics, and food items.

Preparation Methods

Synthetic Routes and Reaction Conditions

Allyl glycolate can be synthesized through several methods. One common approach involves the esterification of glycolic acid with allyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:

Glycolic Acid+Allyl AlcoholAllyl Glycolate+Water\text{Glycolic Acid} + \text{Allyl Alcohol} \rightarrow \text{Allyl Glycolate} + \text{Water} Glycolic Acid+Allyl Alcohol→Allyl Glycolate+Water

Another method involves the reaction of allyl chloride with sodium glycolate. This reaction is typically carried out in an aqueous medium and requires a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of allyl glycolate often involves the esterification of glycolic acid with allyl alcohol in the presence of an acid catalyst. The reaction is typically conducted in large reactors under controlled temperature and pressure conditions to maximize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Allyl glycolate undergoes various chemical reactions, including:

    Oxidation: Allyl glycolate can be oxidized to form glycolic acid and allyl aldehyde.

    Reduction: Reduction of allyl glycolate can yield allyl alcohol and glycolic acid.

    Substitution: Allyl glycolate can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products

    Oxidation: Glycolic acid and allyl aldehyde.

    Reduction: Allyl alcohol and glycolic acid.

    Substitution: Products depend on the nucleophile used; for example, using hydroxide ions can yield glycolic acid and allyl alcohol.

Scientific Research Applications

Allyl glycolate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Widely used in the fragrance and flavor industry to enhance the scent and taste of consumer products.

Mechanism of Action

The mechanism of action of allyl glycolate involves its interaction with various molecular targets and pathways. In the fragrance industry, its pleasant aroma is due to its ability to bind to olfactory receptors in the nose, triggering a sensory response. In biological systems, allyl glycolate may interact with enzymes and proteins, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved in these interactions are still under investigation.

Comparison with Similar Compounds

Allyl glycolate can be compared with other similar compounds, such as:

    Allyl acetate: Similar in structure but lacks the hydroxyl group, resulting in different chemical properties and reactivity.

    Glycolic acid: Shares the glycolate moiety but lacks the allyl group, leading to different applications and reactivity.

    Allyl alcohol: Contains the allyl group but lacks the glycolate moiety, resulting in different chemical behavior and uses.

Conclusion

Allyl glycolate is a versatile compound with a wide range of applications in various fields, including chemistry, biology, medicine, and industry Its unique combination of the allyl and glycolate moieties gives it distinct chemical properties and reactivity, making it a valuable compound for research and industrial applications

Properties

CAS No.

4704-23-8

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

prop-2-enyl 2-hydroxyacetate

InChI

InChI=1S/C5H8O3/c1-2-3-8-5(7)4-6/h2,6H,1,3-4H2

InChI Key

UVIZKKLXYCUTJB-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)CO

Origin of Product

United States

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